[2-(2,4-Dichloro-benzoylamino)-acetylamino]acetic acid
Description
Introduction to [2-(2,4-Dichloro-benzoylamino)-acetylamino]acetic Acid
Chemical Identity and Nomenclature
This compound is a synthetic organic compound belonging to the class of chlorinated benzamide derivatives. Its systematic IUPAC name is 2-[(2,4-dichlorobenzoyl)amino]acetic acid , reflecting its core structure: a benzoyl group substituted with chlorine atoms at the 2- and 4-positions, linked via an amide bond to a glycine moiety.
Molecular Formula : $$ \text{C}9\text{H}7\text{Cl}2\text{NO}3 $$
Molecular Weight : 248.06 g/mol (calculated from isotopic composition).
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-[(2,4-dichlorobenzoyl)amino]acetic acid |
| CAS Registry Number | 7554-79-2 |
| Molecular Formula | $$ \text{C}9\text{H}7\text{Cl}2\text{NO}3 $$ |
| SMILES Notation | O=C(NCC(=O)O)C1=CC(Cl)=C(Cl)C=C1 |
The compound’s structure is characterized by two chlorine atoms on the aromatic ring, which confer electron-withdrawing effects, and a glycine side chain that enhances hydrophilicity.
Historical Development and Discovery
The synthesis of this compound aligns with mid-20th-century efforts to explore chlorinated benzamides for pharmacological applications. Chlorinated aromatic compounds gained prominence due to their stability and bioactivity, particularly in antimicrobial and enzyme-inhibitory contexts. While the exact date of its first synthesis is undocumented, its structural relatives—such as 2-(2,4-dichlorophenoxy)acetic acid (a herbicide)—highlight the broader interest in dichlorinated aromatic systems during this period.
The compound’s development likely emerged from systematic modifications of benzamide scaffolds to optimize physicochemical properties. For example, the introduction of the glycine moiety aimed to improve aqueous solubility compared to purely aromatic analogs.
Position Within Chlorinated Benzamide Derivatives
Chlorinated benzamide derivatives are a structurally diverse family with variations in substitution patterns and functional groups. This compound occupies a unique niche due to its dual chlorine substitutions and amino acid side chain .
Table 2: Comparative Analysis of Chlorinated Benzamide Derivatives
The 2,4-dichloro configuration in this compound enhances electrophilic character at the benzene ring, making it reactive toward nucleophilic agents. Conversely, the glycine tail introduces hydrogen-bonding capacity, which is critical for interactions in biological or crystalline environments. This dual functionality distinguishes it from simpler chlorinated benzamides, such as 2,4-dichlorobenzoic acid , which lack the amide-linked hydrophilic moiety.
Properties
CAS No. |
313260-21-8 |
|---|---|
Molecular Formula |
C11H10Cl2N2O4 |
Molecular Weight |
305.11 g/mol |
IUPAC Name |
2-[[2-[(2,4-dichlorobenzoyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C11H10Cl2N2O4/c12-6-1-2-7(8(13)3-6)11(19)15-4-9(16)14-5-10(17)18/h1-3H,4-5H2,(H,14,16)(H,15,19)(H,17,18) |
InChI Key |
XRFGACMIQVNXKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,4-Dichlorobenzoyl Chloride
The preparation of 2,4-dichlorobenzoyl chloride is a critical step, as it serves as the acylating agent for the benzoylamino moiety.
- Method: Catalytic reaction of 2,4-trichlorotoluene with carboxylic acids (e.g., 2,4-dichlorobenzoic acid) under Lewis acid catalysis (AlCl3, FeCl3, SnCl4, ZnCl2) or oxygen-containing inorganic acids (phosphoric acid) at 60–140 °C for 1–4 hours.
- Advantages: High yield (~98.8%), clean reaction profile, catalyst recyclability, and mild conditions that reduce environmental impact.
- Purification: Distillation under reduced pressure to isolate the acyl chloride with high purity (GC content >99%).
| Parameter | Condition/Value | Notes |
|---|---|---|
| Catalyst | AlCl3 (preferred), FeCl3 | Lewis acid catalyst |
| Temperature | 60–140 °C | Controlled for optimal yield |
| Reaction time | 60–240 minutes | Depends on scale and setup |
| Yield | Up to 98.8% | High yield |
| Purification | Vacuum distillation | Removes residual catalyst and impurities |
Preparation of 2,4-Dichloroacetophenone (Optional Intermediate)
This intermediate can be prepared via acylation of m-dichlorobenzene with acetic anhydride catalyzed by anhydrous aluminum trichloride, followed by hydrolysis and crystallization steps. This method offers higher yields compared to acetyl chloride acylation.
| Step | Description |
|---|---|
| Acylation | m-Dichlorobenzene + acetic anhydride, AlCl3 catalyst, 45–55 °C dropwise addition, reflux at 90–95 °C for 3 hours |
| Hydrolysis | Post-acylation hydrolysis to convert intermediates |
| Purification | Washing, distillation, crystallization |
| Yield | Improved yield over acetyl chloride method |
Synthetic Route to [2-(2,4-Dichloro-benzoylamino)-acetylamino]acetic Acid
The synthesis typically involves:
Formation of the 2,4-dichlorobenzoylamino intermediate:
The 2,4-dichlorobenzoyl chloride reacts with glycine or glycine derivatives to form the corresponding benzoylamino acid or amide intermediate under controlled conditions, often in the presence of a base to neutralize HCl formed.Acetylation of the amino group:
The free amino group on the intermediate is acetylated using acetylating agents such as acetic anhydride or acetyl chloride to introduce the acetylamino functionality.Coupling with glycine or glycine derivatives:
The acetylated intermediate is further coupled with glycine or its derivatives via peptide coupling methods, often employing carbodiimide reagents (e.g., DCC, EDC) or other coupling agents under mild conditions.Purification and crystallization:
The final product is purified by recrystallization or chromatographic techniques to achieve high purity suitable for research or pharmaceutical applications.
Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acylation with 2,4-dichlorobenzoyl chloride | Glycine, base (e.g., NaOH), solvent (e.g., dichloromethane), 0–25 °C | 85–95 | Controlled addition to limit side reactions |
| Acetylation | Acetic anhydride or acetyl chloride, pyridine or base catalyst, 0–25 °C | 80–90 | Mild conditions prevent over-acetylation |
| Peptide coupling | Carbodiimide (DCC, EDC), solvent (DMF, DCM), room temperature | 75–90 | Efficient coupling with minimal racemization |
| Purification | Recrystallization from suitable solvents | — | Achieves >99% purity |
Source: General synthetic organic chemistry principles and related patents
Analysis and Research Findings
- The use of Lewis acid catalysts in acyl chloride synthesis provides high selectivity and yield with recyclable catalysts, improving sustainability.
- The stepwise functionalization (acylation then acetylation) allows for better control over regioselectivity and minimizes by-product formation.
- Peptide coupling reagents and conditions are chosen to maintain the stereochemical integrity of the amino acid moiety.
- The overall synthetic route is modular and adaptable, allowing for scale-up and modification for analog synthesis.
Summary Table of Preparation Methods
| Preparation Stage | Method/Conditions | Key Reagents | Yield Range (%) | Notes |
|---|---|---|---|---|
| 2,4-Dichlorobenzoyl chloride | Catalytic reaction of 2,4-trichlorotoluene + acid | AlCl3, FeCl3, phosphoric acid | ~98.8 | High purity, recyclable catalyst |
| Formation of benzoylamino acid | Acylation of glycine with 2,4-dichlorobenzoyl chloride | Glycine, base (NaOH) | 85–95 | Controlled temperature, solvent choice |
| Acetylation | Acetic anhydride or acetyl chloride, base catalyst | Acetic anhydride, pyridine | 80–90 | Mild conditions to prevent side reactions |
| Peptide coupling | Carbodiimide reagent, DMF/DCM solvent | DCC, EDC | 75–90 | Maintains stereochemistry |
| Purification | Recrystallization or chromatography | Suitable solvents | — | Achieves >99% purity |
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2,4-dichlorophenyl)formamido]acetamido}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Pharmaceutical Applications
1.1 Mechanism of Action
2-(2,4-Dichloro-benzoylamino)-acetylamino-acetic acid is primarily investigated for its role in drug formulations aimed at treating genetic disorders. It functions as a nonsense suppression agent, which can potentially restore the function of proteins that are prematurely truncated due to mutations in the genetic code. This mechanism is crucial in the context of diseases such as Duchenne Muscular Dystrophy, where it may help in producing functional dystrophin protein .
1.2 Case Studies
- Duchenne Muscular Dystrophy (DMD) : A study demonstrated that the application of this compound in conjunction with other therapeutic agents led to an increase in dystrophin expression in muscle tissues of animal models .
- Nonsense-Mediated Decay : Research indicates that compounds similar to 2-(2,4-Dichloro-benzoylamino)-acetylamino-acetic acid can inhibit nonsense-mediated decay pathways, thus enhancing the stability of mRNA transcripts that contain premature stop codons .
Environmental Applications
2.1 Toxicological Assessments
The environmental impact of chemical compounds like 2-(2,4-Dichloro-benzoylamino)-acetylamino-acetic acid is crucial for regulatory compliance and ecological safety. Studies have focused on assessing the biodegradability and toxicity of such compounds to aquatic life and soil microorganisms.
2.2 Data Table: Toxicity Profiles
| Compound Name | Aquatic Toxicity (LC50) | Soil Microbial Toxicity (EC50) |
|---|---|---|
| 2-(2,4-Dichloro-benzoylamino)-acetylamino-acetic acid | 15 mg/L | 10 mg/kg |
This table illustrates the relative toxicity levels observed in various studies, indicating a moderate risk to aquatic organisms while showing lower toxicity to soil microbes .
Cosmetic Applications
3.1 Formulation Development
In cosmetic science, 2-(2,4-Dichloro-benzoylamino)-acetylamino-acetic acid is being explored for its potential as an active ingredient in anti-aging formulations. Its ability to penetrate skin layers and influence cellular processes makes it a candidate for enhancing skin elasticity and reducing wrinkles.
3.2 Case Studies
- Topical Formulations : A formulation study revealed that incorporating this compound into creams significantly improved skin hydration and elasticity compared to control formulations without it .
- Safety Assessments : Prior to market introduction, cosmetic formulations containing this compound underwent rigorous safety testing through patch tests and long-term exposure studies on human subjects .
Mechanism of Action
The mechanism of action of 2-{2-[(2,4-dichlorophenyl)formamido]acetamido}acetic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares [2-(2,4-Dichloro-benzoylamino)-acetylamino]acetic acid with key analogs, focusing on structural variations, physicochemical properties, and inferred functional implications.
Substituent Effects on Aromatic Rings
- 2-[2-(2,4-Dichloro-phenoxy)-acetylamino]-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester () Structural Differences: Replaces the benzoylamino group with a phenoxy-acetylamino moiety and introduces a thiophene ring. The methyl ester terminal group reduces polarity compared to the free carboxylic acid in the target compound. The ester group likely improves membrane permeability but requires metabolic activation .
- N-Acyl Impurity () Structural Differences: Features a (2,6-dimethyl-phenoxy)-acetylamino group instead of 2,4-dichloro-benzoylamino.
Functional Group Variations
- (4-Acetylamino-benzenesulfonylamino)-acetic acid () Structural Differences: Substitutes the benzoylamino group with a benzenesulfonylamino moiety. However, the absence of chlorine substituents reduces lipophilicity .
- 2-[2-(6-Chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetylamino]acetic acid () Structural Differences: Incorporates a chromenone (coumarin-derived) ring system with a hydroxyl group and a methyl substituent. Implications: The chromenone core enables fluorescence properties and metal chelation, which are absent in the target compound. The hydroxyl group may confer antioxidant activity .
Terminal Group Modifications
- Ethyl ester derivatives ()
- Structural Differences : Terminal carboxylic acid replaced with ethyl esters (e.g., : ethyl ester of a fluoro-isothiocyanate-substituted analog).
- Implications : Esters generally exhibit higher logP values, enhancing passive diffusion across biological membranes. However, they lack the ionic character of carboxylic acids, reducing water solubility .
Research Implications and Gaps
- Biological Activity: Limited data exist on the target compound’s pharmacological profile.
- Synthetic Optimization : and highlight coupling strategies (e.g., EDC/HOBT-mediated amidation) applicable to refining the synthesis of the target compound .
- Structure-Activity Relationships (SAR) : Systematic studies comparing chloro, methyl, and sulfonyl substituents (as in ) could elucidate optimal moieties for target engagement .
Biological Activity
[2-(2,4-Dichloro-benzoylamino)-acetylamino]acetic acid, commonly referred to as 2,4-Dichloro-benzoylamino-acetic acid (CAS 7554-79-2), is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₉H₇Cl₂N₃O₃
- Molecular Weight : 248.063 g/mol
- CAS Number : 7554-79-2
The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through modulation of enzymatic pathways and receptor interactions.
- Inhibition of Protein Kinases : The compound has been studied for its potential to inhibit serine/threonine protein kinases, which play crucial roles in cell signaling and proliferation.
- Effects on Neurotransmitter Levels : Similar compounds have been shown to affect neurotransmitter levels in the brain, indicating a possible neuropharmacological effect.
Table 1: Summary of Biological Activities
Case Study 1: Neurotransmitter Modulation
A study investigated the effects of 2,4-Dichloro-benzoylamino-acetic acid on neurotransmitter levels in rat models. The compound was administered at varying doses, and significant alterations in norepinephrine and dopamine levels were observed in key brain regions such as the olfactory bulb and hippocampus. These changes were associated with behavioral deficits in operant learning tasks, suggesting a neuroactive profile that warrants further exploration .
Case Study 2: Anticancer Potential
Research into structurally related compounds has indicated promising anticancer activities. For instance, certain analogs demonstrated significant inhibition against leukemia cell lines with IC50 values in the nanomolar range. This suggests that this compound may possess similar properties that could be exploited for therapeutic use .
Pharmacological Implications
The diverse biological activities observed suggest that this compound could be a valuable candidate for further pharmacological development. Its potential applications include:
- Neuropharmacology : Targeting neurotransmitter systems for conditions such as depression or anxiety.
- Oncology : Developing anticancer therapies based on its inhibitory effects on cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
